molecular formula C11H11NO4 B1602910 4-(3-Oxomorpholino)benzoic acid CAS No. 720720-60-5

4-(3-Oxomorpholino)benzoic acid

Cat. No.: B1602910
CAS No.: 720720-60-5
M. Wt: 221.21 g/mol
InChI Key: HUZZDKHRFFOLQU-UHFFFAOYSA-N
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Description

4-(3-Oxomorpholino)benzoic acid is a versatile organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a morpholine ring substituted with a ketone group at the 3-position and a benzoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxomorpholino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with morpholine in the presence of a suitable base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxomorpholino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group to form alcohols.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(3-Oxomorpholino)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Oxomorpholino)benzoic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 4-(3-Oxo-4-morpholinyl)benzoic acid
  • 4-(3-Hydroxymorpholino)benzoic acid
  • 4-(3-Aminomorpholino)benzoic acid

Comparison: 4-(3-Oxomorpholino)benzoic acid is unique due to the presence of the ketone group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone functionality allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-oxomorpholin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZDKHRFFOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630464
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720720-60-5
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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